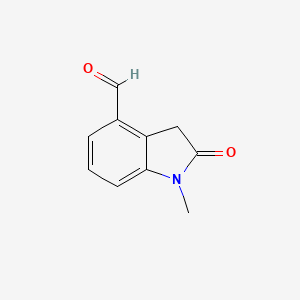

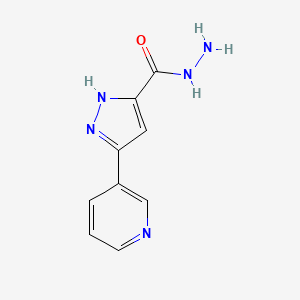

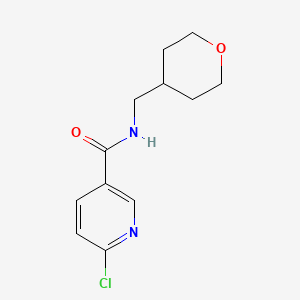

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide

Overview

Description

Pyridine-based compounds, such as the one you’re asking about, are often used in the field of medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .

Synthesis Analysis

The synthesis of pyridine-based compounds often involves reactions with other organic compounds . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of related compounds, such as 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was determined by a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also a key solvent and reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, were evaluated using a differential scanning calorimeter .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazolopyridines, including 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide , are crucial in the synthesis of heterocyclic compounds. These structures are often used as key intermediates in the construction of complex molecules due to their reactivity and the diversity of substitution patterns that can be introduced .

Biomedical Applications

The biomedical applications of pyrazolopyridines are vast. They have been utilized for targeting a wide range of biological targets due to their structural similarity to purine bases like adenine and guanine. This makes them valuable in the design of drugs aimed at modulating purine-related biological pathways .

Kinase Inhibition

Some pyrazolopyridine derivatives have been found to act as kinase inhibitors. These compounds can interfere with the activity of various kinases, which are enzymes critical in signaling pathways that regulate cell division, metabolism, and apoptosis. This application is particularly relevant in the development of cancer therapies .

Pharmaceutical Salt Formation

The ability of pyrazolopyridines to form stable salts with pharmaceutical relevance is another important application. These salts can have improved solubility, stability, and bioavailability compared to their base forms, making them suitable for drug formulation .

Synthetic Chemistry Building Blocks

Compounds like 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide serve as building blocks in synthetic chemistry. They can introduce specific functional groups into larger molecules, thereby altering their chemical properties for desired applications.

Antioxidant and Anti-inflammatory Agents

Research has also explored the use of pyrazolopyridines as antioxidants and anti-inflammatory agents. Their ability to modulate oxidative stress and inflammatory responses makes them candidates for treating diseases where these processes are dysregulated .

Development of Novel Pyrimidine Derivatives

Pyrazolopyridines are used as starting compounds for the synthesis of novel pyrimidine derivatives. These derivatives have a range of applications, including as potential therapeutic agents and in materials science .

Study of Intermolecular Interactions

The study of intermolecular interactions in crystals of pyrazolopyridine derivatives provides insights into the forces that govern molecular assembly. This knowledge is essential for the design of new materials and for understanding drug-receptor interactions .

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Related compounds have been found to affect the nicotine metabolism pathway in bacteria

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, has been reported for similar compounds

Result of Action

Related compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULBWWFJFVPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705217 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide | |

CAS RN |

23424-35-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)